molecular formula C21H22Cl2N4O3S B11583662 N-tert-butyl-3-[(2E)-2-(2,4-dichlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide

N-tert-butyl-3-[(2E)-2-(2,4-dichlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide

Cat. No.: B11583662
M. Wt: 481.4 g/mol
InChI Key: MIGOFMRAUJUEJN-ZMOGYAJESA-N
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Description

3-[(2E)-2-(2,4-DICHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a benzisothiazole ring, a dichlorobenzylidene moiety, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(2,4-DICHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorobenzylidene Moiety: This step involves the condensation of a dichlorobenzaldehyde with a suitable hydrazine derivative.

    Coupling with the Propanamide Group: The final step involves coupling the intermediate with a propanamide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole ring or the hydrazino group.

    Reduction: Reduction reactions could target the dichlorobenzylidene moiety or the hydrazino group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound might exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Research could focus on its mechanism of action and potential therapeutic applications.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(2,4-DICHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar benzisothiazole rings.

    Dichlorobenzylidene Derivatives: Compounds with similar dichlorobenzylidene moieties.

    Hydrazino Derivatives: Compounds with similar hydrazino groups.

Uniqueness

What sets 3-[(2E)-2-(2,4-DICHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE apart is its unique combination of these functional groups, which could confer distinct chemical and biological properties not seen in other compounds.

Properties

Molecular Formula

C21H22Cl2N4O3S

Molecular Weight

481.4 g/mol

IUPAC Name

N-tert-butyl-3-[[(E)-(2,4-dichlorophenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanamide

InChI

InChI=1S/C21H22Cl2N4O3S/c1-21(2,3)25-19(28)10-11-27(24-13-14-8-9-15(22)12-17(14)23)20-16-6-4-5-7-18(16)31(29,30)26-20/h4-9,12-13H,10-11H2,1-3H3,(H,25,28)/b24-13+

InChI Key

MIGOFMRAUJUEJN-ZMOGYAJESA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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